molecular formula C10H21NO2S B13182853 2-(Ethanesulfonyl)-4,4-dimethylcyclohexan-1-amine

2-(Ethanesulfonyl)-4,4-dimethylcyclohexan-1-amine

Cat. No.: B13182853
M. Wt: 219.35 g/mol
InChI Key: UOUZOYJFBVKJOM-UHFFFAOYSA-N
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Description

2-(Ethanesulfonyl)-4,4-dimethylcyclohexan-1-amine is an organic compound characterized by the presence of an ethanesulfonyl group attached to a cyclohexane ring with two methyl groups at the 4-position and an amine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethanesulfonyl)-4,4-dimethylcyclohexan-1-amine typically involves the following steps:

    Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring with the desired substituents. This can be achieved through various cyclization reactions.

    Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group is introduced via sulfonylation reactions, often using ethanesulfonyl chloride in the presence of a base such as triethylamine.

    Amination: The final step involves the introduction of the amine group at the 1-position of the cyclohexane ring. This can be achieved through nucleophilic substitution reactions using appropriate amine sources.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethanesulfonyl)-4,4-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

2-(Ethanesulfonyl)-4,4-dimethylcyclohexan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethanesulfonyl)-4,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The amine group can form hydrogen bonds and engage in nucleophilic attacks, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethylsilyl)ethanesulfonyl-4,4-dimethylcyclohexan-1-amine
  • 2-(Methanesulfonyl)-4,4-dimethylcyclohexan-1-amine
  • 2-(Ethanesulfonyl)-4-methylcyclohexan-1-amine

Uniqueness

2-(Ethanesulfonyl)-4,4-dimethylcyclohexan-1-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

2-ethylsulfonyl-4,4-dimethylcyclohexan-1-amine

InChI

InChI=1S/C10H21NO2S/c1-4-14(12,13)9-7-10(2,3)6-5-8(9)11/h8-9H,4-7,11H2,1-3H3

InChI Key

UOUZOYJFBVKJOM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1CC(CCC1N)(C)C

Origin of Product

United States

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